molecular formula C2H4O B032909 Acetaldehyde-2,2,2-d3 CAS No. 19901-15-6

Acetaldehyde-2,2,2-d3

Cat. No.: B032909
CAS No.: 19901-15-6
M. Wt: 47.07 g/mol
InChI Key: IKHGUXGNUITLKF-FIBGUPNXSA-N
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Description

Acetaldehyde-2,2,2-d3, also known as this compound, is a useful research compound. Its molecular formula is C2H4O and its molecular weight is 47.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Clinical and Experimental Studies : Acetaldehyde has been used in methods for assaying blood and tissue acetaldehyde, which is crucial for clinical and experimental studies related to ethanol metabolism. This method offers 85% recovery and maintains stability when ethanol is added (Lynch et al., 1983).

  • Mutagenicity and Carcinogenesis : Exposure to acetaldehyde can lead to increased levels of specific DNA adducts, contributing to its mutagenicity and carcinogenicity. This highlights its role in understanding chemical-induced DNA damage (Garcia et al., 2011).

  • Catalysis Research : Acetaldehyde is involved in reactions on various catalysts like CeO2, where it undergoes oxidation and reduction, offering insights into carbon-carbon bond formation reactions (Idriss et al., 1995).

  • Astrochemistry and Ice Models : It's also studied in astrochemical contexts, such as its formation on a methanol-water ice model, providing insights into interstellar chemistry and the role of quantum effects at low temperatures (Ben Chouikha et al., 2022).

  • Electron Photodetachment Studies : The electron photodetachment spectrum of acetaldehyde enolate anion suggests the existence of a low-lying, dipole-supported state, which is significant for understanding molecular ion behavior (Jackson et al., 1981).

  • Photocatalysis : Acetaldehyde is used in photocatalytic studies where Pd/WO(3) photocatalysts effectively oxidize it to CO(2) under light irradiation. This has implications for atmospheric chemistry and carbon dioxide removal (Arai et al., 2008).

  • Atmospheric Chemistry : It is a product of hydrocarbon oxidation in the atmosphere, with significant environmental impacts, providing insights into global atmospheric budgets and the role of acetaldehyde in air quality (Millet et al., 2009).

  • Biosensors and Biocatalysts : Acetaldehyde is used in developing bacterial biosensors for detecting it in alcoholic beverages and polluted air. This has applications in environmental monitoring and industrial processes (Liang et al., 2021).

  • Chemical Equilibria Studies : It's part of reactive multicomponent systems in acetaldehyde-water mixtures, offering insights into chemical equilibrium constants and oligomer formation (Scheithauer et al., 2015).

  • Catalytic Conversion : Acetaldehyde is a target molecule in the catalytic conversion of lactic acid, providing a sustainable route for its synthesis. This is significant for green chemistry and industrial applications (Tang et al., 2015).

Safety and Hazards

Acetaldehyde-2,2,2-d3 is classified as extremely flammable and may cause eye irritation, respiratory irritation, and is suspected of causing genetic defects and cancer . It is also harmful to aquatic life .

Properties

IUPAC Name

2,2,2-trideuterioacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173680
Record name Acetaldehyde-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19901-15-6
Record name Acetaldehyde-2,2,2-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde-2,2,2-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetaldehyde-2,2,2-d3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is acetaldehyde-2,2,2-d3 used in studies with NO3 and OH radicals?

A1: this compound helps determine the kinetic isotope effect (KIE) in reactions with NO3 and OH radicals. [, , ] These radicals play a crucial role in atmospheric chemistry, and understanding how their reactions with acetaldehyde and its isotopologues differ provides valuable insights into atmospheric reaction mechanisms and kinetics.

Q2: What significant kinetic isotope effects were observed in the reactions of acetaldehyde and its isotopologues with NO3 and OH radicals?

A2: Researchers observed substantial KIEs for both NO3 and OH reactions with various deuterated forms of acetaldehyde. For instance, the reaction with NO3 showed a kNO3+CH3CHO/kNO3+CD3CDO value of 2.51 ± 0.09, indicating a significant primary isotope effect when the aldehydic hydrogen is substituted. [] This suggests that C-H bond breakage is involved in the rate-determining step of the reaction. Similarly, significant KIEs were observed for the OH radical reactions, providing insights into the mechanism of hydrogen abstraction by OH. []

Q3: How do theoretical calculations complement the experimental findings in these studies?

A3: Quantum chemical calculations using MP2 and CCSD(T) levels of theory, with basis sets like aug-cc-pVDZ and aug-cc-pVTZ, were employed to study the potential energy surfaces of the reactions. [] These calculations revealed the presence of weak adducts between the radicals (OH and NO3) and the aldehydic oxygen of acetaldehyde. [] Additionally, the calculations helped locate transition states and calculate theoretical KIEs, which were then compared to the experimental values to validate the proposed reaction mechanisms.

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